Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:
The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:
(-)-Menthyl chloroformate is a chiral organic compound with the molecular formula CHClO. It is a colorless to pale yellow liquid, known for its characteristic minty odor due to its derivation from menthol. This compound is primarily utilized as a chiral derivatizing agent in organic synthesis, particularly in the preparation of various esters and carbonates. Its unique structure, featuring a chloroformate functional group, allows it to participate in various
Research has indicated that (-)-menthyl chloroformate exhibits biological activity that may include antimicrobial properties. Its derivatives have been studied for potential applications in pharmaceuticals due to their ability to modify biological molecules. The compound's chirality contributes to its specificity in biological interactions, making it a candidate for further investigation in drug design and development .
The synthesis of (-)-menthyl chloroformate typically involves the reaction of menthol with phosgene or its derivatives. The general procedure can be summarized as follows:
(-)-Menthyl chloroformate stands out due to its chirality, making it particularly useful in applications requiring specific stereochemical configurations. This uniqueness enhances its utility in asymmetric synthesis compared to non-chiral analogues .
Studies on (-)-menthyl chloroformate have focused on its interactions with biological systems. Research indicates that its derivatives can interact with enzymes and receptors due to their structural similarity to natural substrates. These interactions are essential for understanding how this compound can be utilized in drug design and therapeutic applications. Additionally, toxicity studies highlight the need for careful handling due to its corrosive nature .
Several compounds share structural similarities with (-)-menthyl chloroformate, including:
Compound Name | Chirality |
XLogP3 4.7
GHS Hazard Statements
Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsCorrosive;Acute Toxic Dates
Modify: 2023-08-15
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